Bienvenue dans la boutique en ligne BenchChem!

3,5-Dimethoxy-4-(propan-2-yl)benzoic acid

Lipophilicity Drug-likeness Chromatographic retention

3,5-Dimethoxy-4-(propan-2-yl)benzoic acid (CAS 55703-81-6), also known as 4-isopropyl-3,5-dimethoxybenzoic acid, is a polysubstituted benzoic acid derivative with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol. It serves as a critical synthetic intermediate in the production of Tapinarof (Benvitimod), a first-in-class topical aryl hydrocarbon receptor (AhR) agonist approved for plaque psoriasis and atopic dermatitis.

Molecular Formula C12H16O4
Molecular Weight 224.256
CAS No. 55703-81-6
Cat. No. B2809336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethoxy-4-(propan-2-yl)benzoic acid
CAS55703-81-6
Molecular FormulaC12H16O4
Molecular Weight224.256
Structural Identifiers
SMILESCC(C)C1=C(C=C(C=C1OC)C(=O)O)OC
InChIInChI=1S/C12H16O4/c1-7(2)11-9(15-3)5-8(12(13)14)6-10(11)16-4/h5-7H,1-4H3,(H,13,14)
InChIKeyXMENJIQNZZREBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethoxy-4-(propan-2-yl)benzoic acid (CAS 55703-81-6): Procurement Guide for a Key Tapinarof Intermediate and Multi-Application Impurity Standard


3,5-Dimethoxy-4-(propan-2-yl)benzoic acid (CAS 55703-81-6), also known as 4-isopropyl-3,5-dimethoxybenzoic acid, is a polysubstituted benzoic acid derivative with the molecular formula C12H16O4 and a molecular weight of 224.25 g/mol . It serves as a critical synthetic intermediate in the production of Tapinarof (Benvitimod), a first-in-class topical aryl hydrocarbon receptor (AhR) agonist approved for plaque psoriasis and atopic dermatitis [1]. Its chemical identity is also established as Midodrine Impurity 10 and Benvitimod Impurity 4, making it a dual-purpose reference standard for pharmaceutical quality control and ANDA submissions [2].

Why 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid Cannot Be Replaced by Generic Dimethoxybenzoic Acid Analogs in Regulated Pharmaceutical Applications


The compound's unique 4-isopropyl substitution pattern, absent in simpler analogs like 3,5-dimethoxybenzoic acid (CAS 1132-21-4) or 4-isopropylbenzoic acid (CAS 536-66-3), is structurally essential for its role as a direct precursor to Tapinarof and as a specific process-related impurity marker [1]. Generic substitution with commercially abundant dimethoxybenzoic acid isomers would fail regulatory identification thresholds in HPLC impurity profiling for Midodrine and Benvitimod, as they lack the exact retention time, mass spectrum, and UV signature required for pharmacopeial reference standards [2]. The combined presence of both electron-donating methoxy groups and the sterically demanding isopropyl group critically modulates lipophilicity and hydrogen-bonding capacity, directly impacting chromatographic separation performance .

Quantitative Evidence for Differentiating 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid from Closest Analogs: A Procurement Decision Matrix


Increased Lipophilicity (LogP) Over Non-Isopropyl Dimethoxybenzoic Acid Analogs

The introduction of the 4-isopropyl group markedly increases lipophilicity compared to the unsubstituted 3,5-dimethoxybenzoic acid core, as quantified by the calculated partition coefficient (LogP). This directly impacts chromatographic retention and membrane permeability predictions .

Lipophilicity Drug-likeness Chromatographic retention

Validated Process Yield and Purity as the First Tapinarof Intermediate

In the dedicated process development study for Tapinarof, the Friedel-Crafts alkylation of 3,5-dimethoxybenzoic acid (DIMBAC) to form the target compound was optimized to achieve 80% yield with 99.5% purity, and robustness was verified at a ~1 kg scale [1]. This established process route is central to commercial Tapinarof manufacturing [2].

Process chemistry Tapinarof synthesis Intermediate quality

Unique Dual Identity as Both Midodrine Impurity 10 and Benvitimod Impurity 4 Reference Standard

This compound is uniquely characterized and supplied with full Structure Elucidation Reports (SER) and Certificates of Analysis (COA) compliant with USP, EMA, JP, and BP guidelines for use as both Midodrine Impurity 10 and Benvitimod Impurity 4 [1][2]. No other single dimethoxybenzoic acid analog simultaneously fulfills these two distinct regulatory impurity definitions.

Pharmaceutical impurity Reference standard ANDA submission

Predicted Boiling Point and Thermal Stability Differentiation from Non-Isopropyl Analogs

The 4-isopropyl substitution elevates the predicted boiling point of the target compound to 379.0±42.0 °C at 760 mmHg, compared to 340.7±22.0 °C for 3,5-dimethoxybenzoic acid . This thermal shift is substantial enough to affect distillation-based purification strategies and GC method development for purity analysis.

Thermal properties Purification Handling

Structural Specificity as the Direct AhR Agonist Tapinarof Precursor

The compound is the direct product of the first committed step (Friedel-Crafts isopropylation of 3,5-dimethoxybenzoic acid) in all patented Tapinarof synthetic routes [1]. Subsequent reduction, oxidation, condensation, and demethylation steps convert this intermediate to the active pharmaceutical ingredient. Analogous compounds such as 3,5-dimethoxybenzoic acid or 4-isopropylbenzoic acid lack the necessary combined substitution pattern to serve as this gateway intermediate [2].

Drug intermediate AhR agonist Tapinarof synthesis

Melting Point Range Consistency with High-Purity Reference Standards

The reported melting point of 182-184 °C for the target compound [1] falls within the range reported for high-purity 3,5-dimethoxybenzoic acid (178-187 °C) [2]. This similarity means that melting point alone cannot differentiate these compounds; however, the combination of melting point with chromatographic retention and mass spectral data provides definitive identification, which is critical for reference standard procurement.

Purity analysis Reference standard characterization Melting point

Procurement-Critical Application Scenarios for 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid Based on Quantitative Differentiation Evidence


GMP-Compliant Tapinarof (Benvitimod) API Manufacturing

This compound is the essential first intermediate in all major patented synthetic routes to Tapinarof, the FDA-approved AhR agonist for plaque psoriasis and atopic dermatitis. The validated process yielding 80% product at 99.5% purity [1] provides manufacturers with a defined starting material specification. Procuring this intermediate from suppliers who follow the Friedel-Crafts isopropylation route of 3,5-dimethoxybenzoic acid ensures alignment with established Drug Master File (DMF) and ANDA/NDA chemistry, manufacturing, and controls (CMC) sections.

Midodrine Hydrochloride ANDA Impurity Profiling

As Midodrine Impurity 10, this compound is a required reference standard for HPLC and LC-MS method development, method validation, and quality control release testing of Midodrine Hydrochloride API and finished dosage forms. The compound is supplied with full characterization data and a Structure Elucidation Report compliant with USP, EP, and JP guidelines [2], enabling ANDA filers to meet the ICH Q3A/Q3B impurity identification and qualification thresholds without additional structural confirmation work.

Benvitimod (Tapinarof) Finished Product Quality Control and Stability Studies

Designated as Benvitimod Impurity 4, this compound serves as a process-related impurity reference standard for Benvitimod formulations, including topical creams. Its use is mandated in stability-indicating HPLC methods to monitor impurity levels under accelerated and long-term storage conditions. The dual availability of this standard under both Midodrine and Benvitimod impurity cataloging reduces the procurement burden for contract research organizations and quality control laboratories servicing multiple drug applications [3].

Chromatographic Method Development for Separating Critical Isopropyl-Substituted Benzoic Acid Impurity Pairs

The compound's elevated LogP (2.56) relative to non-isopropylated dimethoxybenzoic acids (LogP ~1.32) provides a measurable chromatographic retention difference that method developers exploit to achieve baseline separation of structurally similar impurities. This is particularly relevant when developing HPLC methods capable of resolving 3,5-dimethoxy-4-(propan-2-yl)benzoic acid from its synthetic precursor 3,5-dimethoxybenzoic acid and its over-alkylated byproduct, 2,4-diisopropyl-3,5-dimethoxybenzoic acid (Tapinarof Impurity 3), both of which must be individually quantifiable in API release testing.

Quote Request

Request a Quote for 3,5-Dimethoxy-4-(propan-2-yl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.